2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine
Description
2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine is a primary amine characterized by a propan-2-amine backbone linked to a 2-pyridyloxy group substituted with a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. The compound is cataloged as a research chemical by CymitQuimica, though its specific applications remain undisclosed in the available literature .
Properties
Molecular Formula |
C10H13F3N2O |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine |
InChI |
InChI=1S/C10H13F3N2O/c1-9(2,14)6-16-8-4-3-7(5-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3 |
InChI Key |
CVBRJRMBDGNXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=NC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including radical trifluoromethylation.
Attachment of the Propan-2-Amine Moiety: The propan-2-amine moiety is introduced through nucleophilic substitution reactions, where the amine group reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the amine moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological studies.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparative Analysis: Key Attributes
Research Findings and Implications
- Trifluoromethyl Positioning : The 5-CF₃-2-pyridyl group in the target compound may offer superior electronic effects (e.g., electron-withdrawing) compared to 6-CF₃-3-pyridyl analogs, influencing receptor binding .
- Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., rividasertib) and antifungals (e.g., B.1.31) suggest possible applications in drug discovery, though further studies are needed .
Biological Activity
2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine, also known by its CAS number 1423031-92-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13F3N2O
- Molecular Weight : 270.68 g/mol
- CAS Number : 1423031-92-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its potency in inhibiting specific enzymes or receptors.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of trifluoromethyl-pyridine have shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and PC3.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HeLa | 0.01 | Tubulin inhibitor |
| 5f | K562 | 0.08 | Microtubule disruption |
| 5o | PC3 | 0.49 | Induces apoptosis |
The promising results from these studies suggest that similar mechanisms may be at play for this compound, warranting further investigation into its anticancer potential .
Neurotransmitter Interaction
The trifluoromethyl group is known to influence the binding affinity of compounds to neurotransmitter receptors. Studies have shown that modifications in the structure can lead to enhanced inhibition of serotonin uptake, which may indicate potential applications in treating mood disorders or anxiety .
Study on Antiproliferative Effects
A study focused on a series of trifluoromethyl derivatives demonstrated that specific modifications could significantly enhance antiproliferative effects against various cancer cell lines. The study highlighted that compounds with a similar pyridine structure exhibited superior efficacy compared to their non-fluorinated counterparts .
Synergistic Effects with Other Drugs
Research has also explored the synergistic effects of combining trifluoromethyl-containing compounds with established chemotherapeutics. For example, combining these compounds with standard chemotherapy agents has shown improved outcomes in preclinical models, suggesting a potential for combination therapies in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
